UT-B Inhibitory Potency: 1-Benzyl-3-(2-ethylphenyl)urea vs. Structurally Related Urea Transporter Ligands
1-Benzyl-3-(2-ethylphenyl)urea exhibits high-affinity inhibition of the urea transporter UT-B with an IC50 of 11 nM in human erythrocytes, as measured by hypotonic lysis assay [1]. In stark contrast, a structurally distinct urea-containing ligand (BDBM50575418, CHEMBL4874369) tested against rat UT-B in a fluorescence plate reader assay shows an IC50 of 5,000 nM [2]. This represents a potency advantage of approximately 455-fold for 1-benzyl-3-(2-ethylphenyl)urea relative to this comparator.
| Evidence Dimension | UT-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | BDBM50575418 (CHEMBL4874369): 5,000 nM |
| Quantified Difference | ~455-fold higher potency for target compound |
| Conditions | Target: human erythrocytes, hypotonic lysis assay; Comparator: rat UT-B in MDCK cells, fluorescence plate reader assay |
Why This Matters
Nanomolar UT-B inhibition enables experimental designs requiring low compound concentrations, minimizing off-target effects and solvent-related artifacts in urea transport studies.
- [1] BindingDB. BDBM50394962 (CHEMBL1394231): IC50 = 11 nM against human UT-B in erythrocyte hypotonic lysis assay. View Source
- [2] BindingDB. BDBM50575418 (CHEMBL4874369): IC50 = 5.00E+3 nM against rat UT-B. View Source
